1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound belongs to a class of heterocyclic molecules featuring fused oxazole and triazole rings, which are known for their diverse pharmacological and material science applications. Its structure integrates a 1,3-oxazole core substituted with a 3-chlorophenyl group at position 2 and a methyl group at position 4. The oxazole moiety is further linked via a methylene bridge to a 1H-1,2,3-triazole ring, which is substituted with a 5-methyl group and a carboxamide functionality at position 5. The carboxamide nitrogen is attached to a 2-methylphenyl group, contributing to its steric and electronic uniqueness. Synthetic routes for analogous compounds often involve coupling reactions using EDCI/HOBt in DMF, followed by purification via preparative TLC and recrystallization .
Properties
IUPAC Name |
1-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2/c1-13-7-4-5-10-18(13)24-21(29)20-14(2)28(27-26-20)12-19-15(3)30-22(25-19)16-8-6-9-17(23)11-16/h4-11H,12H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREXDFSCHUPGAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC(=CC=C4)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the triazole ring: This step often involves a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.
Coupling reactions: The final step involves coupling the oxazole and triazole intermediates with the appropriate carboxamide precursor under conditions that may include the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with triazole and oxazole functionalities exhibit significant anticancer properties. For instance:
- In vitro studies show that similar compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Mechanisms of action often involve targeting specific enzymes or receptors involved in tumor growth and metastasis.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens:
- Gram-positive and Gram-negative bacteria : Research indicates that derivatives of this compound can exhibit antibacterial effects by disrupting bacterial cell wall synthesis or inhibiting metabolic pathways.
Anti-inflammatory Effects
Some studies suggest that compounds containing oxazole and triazole moieties may possess anti-inflammatory properties:
- Inhibition of pro-inflammatory cytokines : This could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Case Study 1: Anticancer Evaluation
A study published in Molecules evaluated the anticancer effects of structurally similar compounds derived from triazoles. The results demonstrated significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction through caspase activation .
Case Study 2: Antimicrobial Screening
In another study, derivatives were tested against various bacterial strains. The results indicated that certain modifications to the oxazole ring enhanced antibacterial activity significantly compared to standard antibiotics .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Effectiveness | Mechanism of Action |
|---|---|---|---|
| Anticancer | Breast cancer cells | High cytotoxicity | Induction of apoptosis |
| Antimicrobial | Gram-positive bacteria | Moderate efficacy | Disruption of cell wall synthesis |
| Anti-inflammatory | Human fibroblasts | Significant reduction | Inhibition of cytokine release |
Mechanism of Action
The mechanism of action of 1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Substituent Effects : The presence of a 3-chlorophenyl group in the target compound enhances lipophilicity compared to phenyl or 4-ethylphenyl substituents in analogues (e.g., 3a, iCRT3). This may improve membrane permeability but reduce aqueous solubility.
Pharmacokinetic and Computational Comparisons
Table 2: Molecular Docking and Computational Data
Key Observations :
- Binding Affinity : The target compound’s oxazole and triazole rings could engage in π-π stacking or hydrogen bonding with viral polymerase residues (e.g., Leu631, Arg634), similar to gossypetin .
- Software Utility : AutoDock4 and Multiwfn are widely used for docking and electron localization analysis, respectively, to predict reactivity and binding modes .
Biological Activity
The compound 1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a member of the oxazole and triazole class of compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its immunomodulatory effects and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of multiple functional groups, including an oxazole ring and a triazole moiety. The molecular formula is , with a molecular weight of approximately 438.9 g/mol. Its chemical structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, particularly concerning its immunomodulatory properties. Research indicates that derivatives of oxazole and triazole compounds often exhibit significant effects on immune functions.
Immunomodulatory Effects
A review of isoxazole derivatives highlighted that similar compounds can modulate immune responses by influencing cytokine production and lymphocyte proliferation. For instance:
- Inhibition of TNFα Production : Compounds in this class have been shown to inhibit tumor necrosis factor-alpha (TNFα) production in vitro, suggesting potential anti-inflammatory properties .
- Regulation of Lymphocyte Activity : Certain derivatives have been reported to regulate the proliferation of lymphocytes and alter the balance of T cell subsets in lymphoid organs .
Study 1: Immunosuppressive Activity
In an experimental study involving mice, a related isoxazole derivative demonstrated immunosuppressive activity by inhibiting the humoral immune response while promoting the inductive phase of delayed-type hypersensitivity (DTH). However, it suppressed the eliciting phase and reduced carrageenan-induced inflammation .
Study 2: Cytokine Modulation
Another study focused on the effects of similar compounds on cytokine profiles in human peripheral blood mononuclear cells (PBMCs). The results indicated that these compounds could downregulate pro-inflammatory cytokines while upregulating anti-inflammatory mediators .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
